molecular formula C20H23NO4S B1419891 Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 1105190-36-0

Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B1419891
CAS No.: 1105190-36-0
M. Wt: 373.5 g/mol
InChI Key: QDXHAHLQIQKXKM-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a synthetically derived chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound belongs to the 1,2,3,4-tetrahydroquinoline class of nitrogen-containing heterocycles, a scaffold recognized for its prevalence in biologically active molecules . The structure incorporates a benzyl group at the 3-position and a methylsulfonyl (mesyl) group on the nitrogen atom, features that can be leveraged to modulate the compound's steric and electronic properties. Tetrahydroquinoline and tetrahydroisoquinoline derivatives are frequently explored as key intermediates in the synthesis of more complex structures, including potential pharmaceutical agents . The methylsulfonyl group is a versatile functional handle for further chemical transformations, making this reagent a valuable precursor for developing novel compounds for research in drug discovery and catalyst design . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-benzyl-1-methylsulfonyl-2,4-dihydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-25-19(22)20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-18(17)21(15-20)26(2,23)24/h4-12H,3,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXHAHLQIQKXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2N(C1)S(=O)(=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions that introduce the quinoline framework along with the methylsulfonyl and ethyl ester functionalities. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. This compound has shown promising results in inhibiting various bacterial strains. Studies have highlighted that modifications to the quinoline structure can enhance its efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented in several studies. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Garudacharia et al., a series of quinoline derivatives were synthesized and tested for antimicrobial activity. This compound was included in the screening process. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Research
A research group focused on developing multifunctional agents for Alzheimer’s disease also investigated the potential anticancer properties of quinoline derivatives. Their findings suggested that compounds similar to this compound could inhibit tumor growth by targeting multiple cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous tetrahydroquinoline derivatives:

Compound Name Position 1 Substituent Position 2 Substituent Molecular Formula Molecular Weight CAS Number Key Features References
Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate (Target Compound) Methylsulfonyl None (saturated C-H) C₂₁H₂₃NO₄S 385.48 g/mol Not provided Sulfonyl group enhances polarity; potential stability under acidic conditions. -
Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate Ethyl Oxo (C=O) C₂₁H₂₃NO₃ 353.41 g/mol 1105190-31-5 Discontinued; oxo group may increase reactivity at position 2.
Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate Methyl Oxo (C=O) C₂₀H₂₁NO₃ 323.39 g/mol 1105190-21-3 Simpler structure; methyl group reduces steric hindrance.
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one Toluene-4-sulfonyl Oxo (C=O) C₁₇H₁₆ClNO₃S 349.83 g/mol Not provided Sulfonyl group acts as a protecting group; deprotected via sulfuric acid.
(2S,3R)-Ethyl 3-amino-1-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate Methyl None (saturated C-H) C₂₀H₂₄N₂O₂ 324.42 g/mol Not provided Stereospecific amino and phenyl groups; chiral centers influence bioactivity.
6-Methyl-1,2,3,4-tetrahydroquinoline None None C₁₀H₁₃N 147.22 g/mol 91-61-2 Simplest analog; lacks functional groups (e.g., ester, sulfonyl).

Key Comparative Analysis

Substituent Effects on Reactivity and Stability
  • Sulfonyl vs. Alkyl Groups : The methylsulfonyl group in the target compound likely increases polarity and stability compared to ethyl or methyl substituents (e.g., compounds in ). Sulfonyl groups, as seen in , are often used as protecting groups due to their resistance to nucleophilic attack but require strong acids (e.g., H₂SO₄) for deprotection.
  • Oxo Group Influence : Compounds with a 2-oxo group () exhibit increased reactivity at position 2, enabling further functionalization. The absence of this group in the target compound may reduce susceptibility to ketone-specific reactions.
  • The target compound’s methylsulfonyl group introduces stronger electron-withdrawing effects compared to alkyl groups.
Stereochemical Considerations
  • The (2S,3R)-configured analog () highlights the importance of stereochemistry in modulating biological activity, though the target compound’s stereochemical details are unspecified.

Preparation Methods

Synthesis of Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives, which include Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate, can be synthesized through various methods. One method involves a Doebner-von Miller type reaction, where an aniline of formula (III) is reacted with acetaldehyde in a suitable solvent like ethanol/water at a suitable temperature, such as room temperature.

Alternative Synthesis Route

An alternative method involves reacting a compound of formula (IV) with a suitable base in a solvent such as acetonitrile at reflux. The compound of formula (IV) can be prepared by chlorinating a compound of formula (VI) with a chlorinating reagent like thionyl chloride in a solvent like dichloromethane. A compound of formula (VI) can be prepared by acylating a compound of formula (VII) with an acid anhydride in a solvent like dichloromethane. Compound (VII) can be obtained by reacting an aniline of formula (VIII).

Preparation of Substituted Tetrahydroquinolines

The preparation of compounds such as 4-[((2S,4R)-1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)amino]benzonitrile and 4-[((2R,4R)-1-acetyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)amino]-benzonitrile involves multiple steps.

Step 1: 1-(4-Hydroxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is created. The resulting oil is dissolved in dry acetonitrile, and 4-aminobensonitrile is added. The flask is sealed and heated at 80° C. for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified on silica using ethyl acetate:heptane 1:1 as the eluent. The product is further purified using preparative HPLC to yield cis/trans diastereomers in a 2:3 ratio as white solids after lyophilization. The enantiomers are then resolved according to general procedures.

Additional Steps: Further steps include the preparation of 1-[(2S)-2-methyl-4-(phenylimino)-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone and (2S, 4R)-1-Acetyl-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine.

Example Procedure

As an example, 1,2,3,4-tetrahydro-2-methyl-4-quinolinol (5.9 g, 36.4 mmol) and acetic anhydride (37.1 g, 364 mmol) in dichloromethane (100 ml) can be stirred to produce a tetrahydroquinoline derivative.

Acylation Process

A compound can be dissolved in pyridine (1 ml), and acetic anhydride (2.0 mmol) can be added. After stirring at room temperature for 20 hours, the solvent is evaporated, and the crude product is purified on silica using ethyl acetate:heptane 1:2 to obtain the title compound as a colorless oil.

Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol, heating the mixture at 85°C for 16 hours in a sealed reaction vessel. The mixture is then cooled, concentrated, dissolved in 1N NaOH, and poured over ice. Acetic acid is added until the pH reaches 7, precipitating a tan solid, which is then filtered, washed, and dried to yield the desired compound.

Table 1: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Parameter Condition/Reagent Observation
Reactants Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, formamidine acetate, sodium methoxide Mixture heated at 85°C for 16 hours
Solvent Methanol N/A
Workup 1N NaOH, Acetic acid Tan solid precipitated at pH 7
Product 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Tan solid (26.2 g, 61.4% yield)
MS N/A M+H=242.2
1H NMR (DMSO-d6) N/A δ 2.29 (t, 5.8 Hz, 2H); 2.61 (t, 5.8 Hz, 2H); 3.26 (s, 2H); 3.64 (s, 2H); 7.21-7.36 (m, 6H); 7.96 (s, 1H)

Alternative Reaction Conditions for Tetrahydropyrimidinone Synthesis

Reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and formamidine acetate in methanol with sodium methylate at 70°C for 18 hours yields the corresponding tetrahydropyrimidinone. The product is obtained as a light yellow solid with a 55% yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines with β-keto esters, followed by sulfonylation. For example, analogous compounds (e.g., ethyl quinoline carboxylates) are synthesized using nucleophilic substitution or condensation reactions under reflux with catalysts like potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylacetamide) .
  • Optimization : Yield improvements may involve adjusting reaction time (e.g., 10–24 hours), temperature (80–120°C), and stoichiometric ratios of sulfonating agents (e.g., methylsulfonyl chloride). Purification via silica gel chromatography or recrystallization is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography for absolute stereochemical confirmation (e.g., tetrahydroisoquinoline derivatives in and were analyzed using this method) .
  • NMR spectroscopy : Key signals include the methylsulfonyl group (δ ~3.0–3.5 ppm for S–CH3) and ester carbonyl (δ ~165–170 ppm in 13C^{13}\text{C} NMR) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Case Example : Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents.
  • Methodology :

  • Perform differential scanning calorimetry (DSC) to identify polymorphs .
  • Use accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways (e.g., ester hydrolysis or sulfonamide cleavage) .
  • Validate purity via HPLC with UV/vis or charged aerosol detection .

Q. How does the methylsulfonyl group influence the compound’s reactivity in catalytic hydrogenation or nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack but may deactivate the quinoline ring toward electrophilic substitution.
  • In hydrogenation, the sulfonyl group stabilizes intermediates via resonance, potentially altering regioselectivity (see analogous reactions in and ) .
    • Experimental Design : Compare reaction outcomes with/without the sulfonyl moiety using kinetic studies (e.g., monitoring by 1H^{1}\text{H} NMR) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Approach :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins .
  • Density Functional Theory (DFT) to calculate electrostatic potential surfaces and frontier molecular orbitals, revealing reactive sites .
  • MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes over time .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity or hazard data in safety documentation?

  • Case Study : reports "no known hazards" for a related compound, while emphasizes stringent handling precautions.
  • Resolution :

  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers .
  • Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) to validate safety profiles .
  • Adopt precautionary measures (e.g., fume hoods, PPE) regardless of conflicting data .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Best Practices :

  • Document reaction conditions (solvent grade, catalyst purity) meticulously .
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .
  • Share raw crystallographic data (e.g., CIF files) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate

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